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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzotrifluoride

Cat. No.: B1368260 Get Quote

4-Chloro-2-fluorobenzotrifluoride (CAS No. 94444-59-4) is a halogenated aromatic

compound of significant interest in modern synthetic chemistry.[1][2][3][4] Its utility as a key

intermediate stems from a unique arrangement of three distinct functional moieties on a

benzene core: a strongly electron-withdrawing trifluoromethyl group (-CF3), a chloro group (-

Cl), and a fluoro group (-F). This specific substitution pattern imparts a nuanced and highly

versatile reactivity profile, making it an invaluable building block for complex molecular

architectures, particularly in the synthesis of next-generation agrochemicals and active

pharmaceutical ingredients (APIs).[5][6]

This guide provides an in-depth analysis of the molecule's reactivity, moving beyond simple

reaction schemes to explore the underlying electronic and steric factors that govern its

behavior. We will examine its susceptibility to nucleophilic and electrophilic substitution, its

utility in metal-catalyzed cross-coupling, and the experimental logic behind harnessing its

potential for targeted synthesis.

Physicochemical Properties
A clear understanding of a reagent's physical properties is fundamental to its safe and effective

application in a laboratory setting. The key properties of 4-Chloro-2-fluorobenzotrifluoride
are summarized below.
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Property Value Reference

CAS Number 94444-59-4 [1][3]

Molecular Formula C₇H₃ClF₄ [1][2]

Molecular Weight 198.55 g/mol [2][4]

Appearance Liquid (Typical)

Boiling Point ~152.0 °C at 760 mmHg [2]

Density ~1.4 g/cm³ [2]

Flash Point ~50.7 °C [2]

Refractive Index ~1.433 [2]

Core Reactivity Profile: A Tale of Three Substituents
The reactivity of 4-Chloro-2-fluorobenzotrifluoride is a direct consequence of the interplay

between its substituents. The trifluoromethyl group is a powerful σ- and π-electron-withdrawing

group, which strongly deactivates the ring towards electrophilic attack but powerfully activates it

for nucleophilic aromatic substitution (SNAr). The fluorine and chlorine atoms, while also

inductively withdrawing, possess lone pairs that can participate in π-donation. This creates a

complex electronic landscape that allows for selective transformations at different positions on

the ring.

Nucleophilic Aromatic Substitution (SNAr): A Highly
Activated System
The presence of the potent -CF₃ group renders the aromatic ring highly electron-deficient,

making it an excellent substrate for SNAr reactions.[7][8] This is the most prominent and

synthetically useful aspect of the molecule's reactivity.

Mechanistic Causality: The reaction proceeds via a two-step addition-elimination mechanism. A

nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized carbanionic

intermediate known as a Meisenheimer complex. The negative charge of this intermediate is

significantly stabilized when it can be delocalized onto the strongly electron-withdrawing -CF₃
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group. This stabilization is only possible if the attack occurs at a position ortho or para to the -

CF₃ group. In 4-Chloro-2-fluorobenzotrifluoride, both the C2-F and C4-Cl positions are

activated.

// Start node start [label="4-Chloro-2-fluorobenzotrifluoride"];

// Meisenheimer complex intermediate [label=<

Meisenheimer Complex(Resonance Stabilized Anion)

];

// Product node product [label="Substituted Product"];

// Leaving group lg [label="Halide ion (X⁻)"];

// Edges start -> intermediate [label="+ Nu⁻ (slow, RDS)", color="#4285F4",

fontcolor="#202124"]; intermediate -> product [label="- X⁻ (fast)", color="#EA4335",

fontcolor="#202124"]; intermediate -> lg [style=invis]; // for layout

// Labels {rank=same; start; nu [label="Nucleophile"]} nu -> intermediate [style=invis]; } General

mechanism for Nucleophilic Aromatic Substitution (SNAr).

Regioselectivity (C-F vs. C-Cl): In SNAr, the bond to the more electronegative halogen is

typically more reactive. This is because the rate-determining step is the initial attack by the

nucleophile, which is facilitated by the increased partial positive charge on the carbon attached

to fluorine.[7][9] Therefore, nucleophilic substitution on 4-Chloro-2-fluorobenzotrifluoride is

expected to occur preferentially at the C2 position, displacing the fluoride ion.

Typical Experimental Protocol: O-Arylation with Phenol This protocol outlines a general

procedure for the synthesis of a diaryl ether, a common structural motif in pharmaceuticals and

agrochemicals.
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Reagent Setup: To a dry, nitrogen-purged reaction vessel, add 4-Chloro-2-
fluorobenzotrifluoride (1.0 eq), phenol (1.1 eq), and anhydrous potassium carbonate

(K₂CO₃) (2.0 eq).

Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl

sulfoxide (DMSO).

Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-

MS.

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into

water.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified

by column chromatography on silica gel.

Electrophilic Aromatic Substitution (EAS): A Deactivated
System
Electrophilic attack on this molecule is challenging due to the profound deactivating effect of

the -CF₃ group and, to a lesser extent, the halogens.[10] Such reactions require forcing

conditions (e.g., strong acids, high temperatures) to proceed.

Mechanistic Causality & Regioselectivity: The outcome of EAS is determined by the competing

directing effects of the three substituents.

-CF₃ group: A strong deactivating, meta-directing group.

-F and -Cl groups: Deactivating, but ortho, para-directing groups.

The positions ortho and para to the halogens are C3, C5, and C6. The positions meta to the -

CF₃ group are C3 and C5. Therefore, electrophilic attack is most likely to occur at the C3 and

C5 positions, which are activated by the directing effect of a halogen and not in a disfavored

position relative to the -CF₃ group.
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Typical Experimental Protocol: Nitration Nitration is a classic EAS reaction and can be achieved

under harsh conditions.[11]

Reagent Setup: In a flask equipped with a dropping funnel and thermometer, cool a mixture

of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) to 0 °C.

Substrate Addition: Slowly add 4-Chloro-2-fluorobenzotrifluoride (1.0 eq) to the nitrating

mixture, ensuring the temperature does not exceed 10 °C.

Reaction: After the addition is complete, allow the mixture to warm to room temperature and

then heat gently (e.g., 50-60 °C) for several hours.

Workup: Carefully pour the reaction mixture over crushed ice.

Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water until the

washings are neutral, and dry.

Purification: The crude product can be recrystallized from a suitable solvent like ethanol.

Metal-Catalyzed Cross-Coupling Reactions: Targeting
the C-Cl Bond
The carbon-chlorine bond in 4-Chloro-2-fluorobenzotrifluoride is an excellent handle for

forming new carbon-carbon and carbon-heteroatom bonds via transition metal catalysis.[12] In

contrast to SNAr, the C-F bond is generally unreactive under standard palladium- or nickel-

catalyzed cross-coupling conditions, providing excellent chemoselectivity.

Mechanistic Causality: The key step in these catalytic cycles is the oxidative addition of the aryl

halide to a low-valent metal center (e.g., Pd(0)). The C-Cl bond is significantly weaker and

more polarizable than the C-F bond, making its oxidative addition much more kinetically

favorable. This difference in reactivity allows for the selective functionalization of the C4

position. Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination can

be carried out effectively at this site.[13]
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Typical Experimental Protocol: Suzuki-Miyaura Coupling This protocol describes the formation

of a biaryl compound, a structure prevalent in medicinal chemistry and materials science.[14]

Reagent Setup: In a reaction tube, combine 4-Chloro-2-fluorobenzotrifluoride (1.0 eq), an

arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base

such as aqueous sodium carbonate (2 M solution, 3.0 eq).

Solvent Addition: Add a solvent system, typically a mixture like toluene/ethanol/water or

dioxane/water.

Reaction: Seal the tube and heat the mixture with stirring (e.g., 80-100 °C) until the starting

material is consumed (monitor by GC-MS or LC-MS).

Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic

solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter,

and concentrate. Purify the residue by flash column chromatography to yield the desired

biaryl product.

Applications in Agrochemical and Pharmaceutical
Synthesis
The distinct reactivity modes of 4-Chloro-2-fluorobenzotrifluoride make it a strategic

precursor for various commercial products.

In Agrochemicals: The benzotrifluoride motif is a common feature in many herbicides and

pesticides.[15][16] For instance, the selective displacement of the fluoride via SNAr allows

for the introduction of complex side chains, while the C-Cl bond can be used in coupling

reactions to build the final active molecule. It serves as a precursor for herbicides by

undergoing nitration followed by further substitutions.[17][18]
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In Pharmaceuticals: Fluorinated compounds are of immense interest in drug development,

as the inclusion of fluorine can enhance metabolic stability, binding affinity, and

bioavailability.[6] 4-Chloro-2-fluorobenzotrifluoride can be used as a starting material to

construct complex heterocyclic systems or to introduce the trifluoromethylphenyl group into a

larger API scaffold.[19]

Summary and Outlook
4-Chloro-2-fluorobenzotrifluoride is a textbook example of how substituent effects can be

strategically exploited in organic synthesis. Its reactivity is dominated by three primary

pathways:

Nucleophilic Aromatic Substitution (SNAr): Highly favored at the C2-F position due to strong

activation by the ortho -CF₃ group.

Electrophilic Aromatic Substitution (EAS): Disfavored but possible under forcing conditions,

with substitution predicted at the C3 and C5 positions.

Metal-Catalyzed Cross-Coupling: Occurs selectively at the C4-Cl bond, leaving the C-F bond

intact.

This predictable, tiered reactivity allows chemists to perform sequential transformations on the

aromatic ring with a high degree of control. As the demand for complex, highly functionalized

molecules in life sciences continues to grow, the importance of versatile and strategically

designed building blocks like 4-Chloro-2-fluorobenzotrifluoride is set to increase, paving the

way for the discovery of novel and more effective chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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